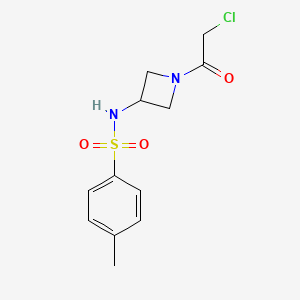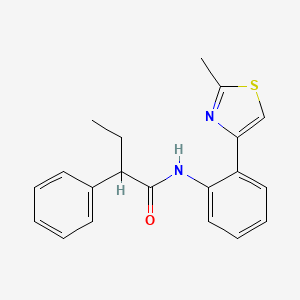
N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of an azetidine ring, a chloroacetyl group, and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Chloroacetyl Group: The chloroacetyl group is introduced by reacting the azetidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of Methylbenzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its chemical structure and biological activity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the chloroacetyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while hydrolysis can produce deacetylated compounds .
科学的研究の応用
N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a covalent inhibitor of deubiquitinating enzymes (DUBs), particularly VCPIP1. This makes it a valuable tool in drug discovery and development.
Biological Research: Its ability to penetrate cells and selectively inhibit specific enzymes makes it useful in studying cellular processes and protein regulation.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide involves its role as a covalent inhibitor of deubiquitinating enzymes (DUBs). The compound selectively binds to the active site of the enzyme VCPIP1, forming a covalent bond with the catalytic cysteine residue . This inhibits the enzyme’s activity, leading to the accumulation of ubiquitinated proteins and affecting various cellular pathways.
類似化合物との比較
Similar Compounds
- N-((1-(2-chloroacetyl)azetidin-3-yl)methyl)benzamide
- 3-((1-(2-chloroacetyl)azetidin-3-yl)methyl)-7-fluoroquinazolin-4(3H)-one
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
Uniqueness
N-(1-(2-Chloroacetyl)azetidin-3-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its selective inhibition of VCPIP1 and ability to penetrate cells make it particularly valuable in medicinal chemistry and biological research .
特性
IUPAC Name |
N-[1-(2-chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-9-2-4-11(5-3-9)19(17,18)14-10-7-15(8-10)12(16)6-13/h2-5,10,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZNPLSGLHMEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CN(C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride](/img/structure/B2906680.png)



![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-fluoro-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B2906685.png)
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2906686.png)

![N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide](/img/structure/B2906689.png)
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2906692.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2906695.png)

![N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2906698.png)

